

Synthesis of *tert*-Butyl (10-hydroxydecyl)carbamate: An Application Note and Detailed Protocol

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Compound of Interest

Compound Name: *tert*-Butyl (10-hydroxydecyl)carbamate

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This document provides a comprehensive guide for the synthesis of ***tert*-Butyl (10-hydroxydecyl)carbamate**, a valuable intermediate in pharmaceutical and medicinal chemistry. The protocol details a straightforward and efficient method for the selective protection of the primary amine in 10-aminodecan-1-ol using di-*tert*-butyl dicarbonate (Boc₂O).

Introduction

***tert*-Butyl (10-hydroxydecyl)carbamate** is a bifunctional molecule featuring a terminal hydroxyl group and a Boc-protected amine, connected by a ten-carbon aliphatic chain. This structure makes it an important building block in the synthesis of various biologically active molecules, including PROTACs, linkers for antibody-drug conjugates, and other targeted therapeutics. The *tert*-butoxycarbonyl (Boc) protecting group is widely used due to its stability under various reaction conditions and its facile removal under mild acidic conditions.^{[1][2]} This protocol outlines a reliable method for its preparation, ensuring high yield and purity.

Reaction Scheme

The synthesis involves the nucleophilic attack of the amino group of 10-aminodecan-1-ol on the carbonyl carbon of di-*tert*-butyl dicarbonate. A base, such as triethylamine (TEA), is used to

neutralize the resulting acidic proton and drive the reaction to completion.

Quantitative Data Summary

The following table summarizes the typical quantities of reagents and the expected outcome of the synthesis.

Reagent/Product	Chemical Formula	Molecular Weight (g/mol)	Moles (mmol)	Equivalents	Amount
10-Aminodecan-1-ol	C ₁₀ H ₂₃ NO	173.30	10.0	1.0	1.73 g
Di-tert-butyl dicarbonate (Boc ₂ O)	C ₁₀ H ₁₈ O ₅	218.25	11.0	1.1	2.40 g
Triethylamine (TEA)	C ₆ H ₁₅ N	101.19	12.0	1.2	1.67 mL
Tetrahydrofuran (THF), anhydrous	C ₄ H ₈ O	-	-	-	50 mL
Product: tert-Butyl (10-hydroxydecyl) carbamate	C ₁₅ H ₃₁ NO ₃	273.41	-	-	~2.5 g (92% yield)

Experimental Protocol

Materials and Equipment:

- 10-Aminodecan-1-ol
- Di-tert-butyl dicarbonate (Boc₂O)
- Triethylamine (TEA), distilled

- Anhydrous Tetrahydrofuran (THF)
- Ethyl acetate (EtOAc)
- Hexane
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Round-bottom flask (100 mL)
- Magnetic stirrer and stir bar
- Ice bath
- Separatory funnel (250 mL)
- Rotary evaporator
- Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)
- Glass column for chromatography
- Silica gel for column chromatography (230-400 mesh)

Procedure:

- Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 10-aminodecan-1-ol (1.73 g, 10.0 mmol).
- Dissolve the starting material in 50 mL of anhydrous tetrahydrofuran (THF).
- Add triethylamine (1.67 mL, 12.0 mmol) to the solution.
- Cool the flask to 0 °C in an ice bath.

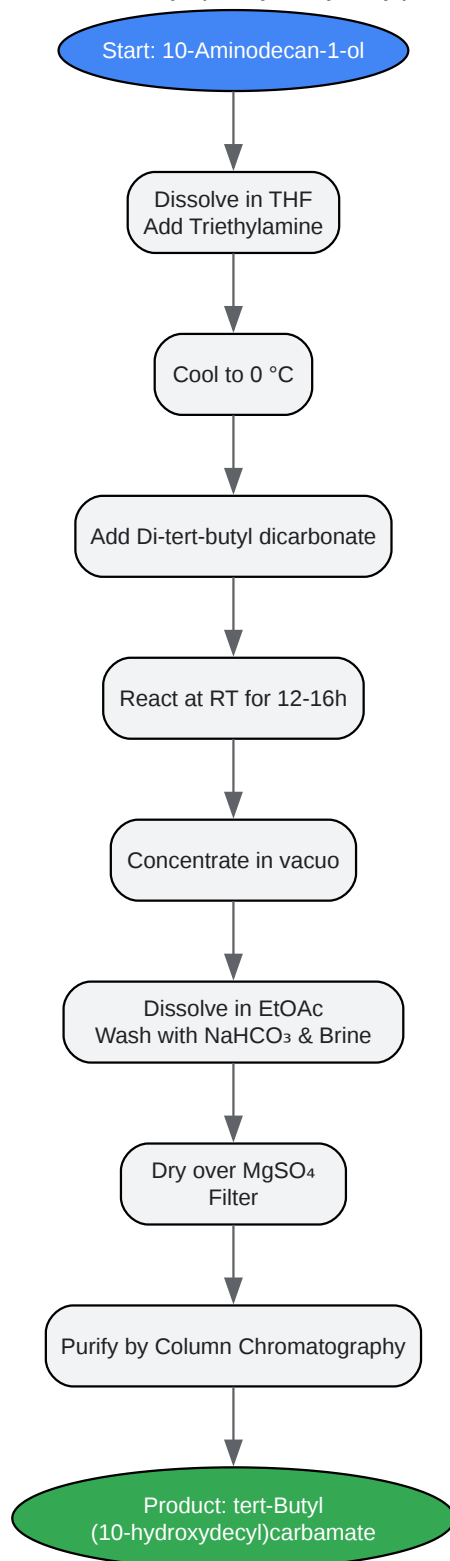
- Addition of Boc Anhydride: While stirring at 0 °C, add di-tert-butyl dicarbonate (2.40 g, 11.0 mmol) portion-wise over 5 minutes.
- Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexane (e.g., 1:1 v/v) as the eluent. The starting material (amine) will have a lower R_f value than the Boc-protected product.
- Work-up:
 - Once the reaction is complete, remove the THF under reduced pressure using a rotary evaporator.
 - Dissolve the residue in ethyl acetate (100 mL).
 - Transfer the solution to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).
 - Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
 - Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
- Purification:
 - The crude product can be purified by flash column chromatography on silica gel.
 - Equilibrate the column with a mixture of hexane and ethyl acetate (e.g., 9:1 v/v).
 - Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
 - Elute the column with a gradient of ethyl acetate in hexane (e.g., from 10% to 30% ethyl acetate).
 - Collect the fractions containing the desired product (as identified by TLC).
 - Combine the pure fractions and remove the solvent under reduced pressure to yield **tert-Butyl (10-hydroxydecyl)carbamate** as a white solid or a colorless oil.

Characterization Data (Predicted):

- ^1H NMR (CDCl_3 , 400 MHz): δ 4.55 (br s, 1H, NH), 3.64 (t, J = 6.6 Hz, 2H, CH_2OH), 3.09 (q, J = 6.8 Hz, 2H, CH_2NH), 1.58 (p, J = 6.8 Hz, 2H), 1.44 (s, 9H, $\text{C}(\text{CH}_3)_3$), 1.20-1.38 (m, 12H, $(\text{CH}_2)_6$).[\[3\]](#)[\[4\]](#)
- ^{13}C NMR (CDCl_3 , 101 MHz): δ 156.1, 79.0, 63.1, 40.8, 32.8, 30.1, 29.5, 29.4, 26.8, 25.7, 28.4.
- Expected Yield: 90-95%

Experimental Workflow Diagram

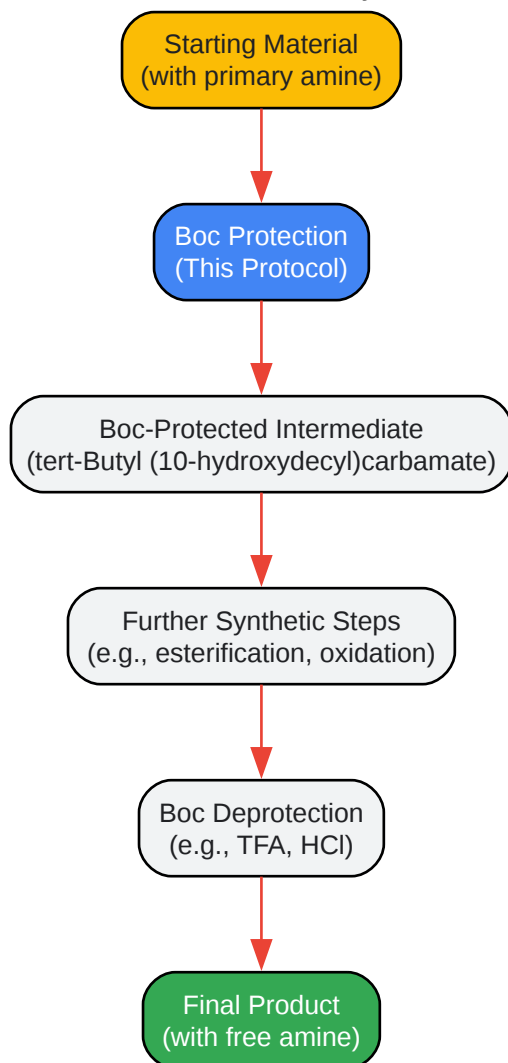
Synthesis of tert-Butyl (10-hydroxydecyl)carbamate

[Click to download full resolution via product page](#)Caption: Workflow for the synthesis of **tert-Butyl (10-hydroxydecyl)carbamate**.

Signaling Pathway Diagram (Illustrative)

The following diagram illustrates the general principle of amine protection as a key step in a multi-step synthesis pathway, where the protected intermediate can undergo further transformations.

Role of Amine Protection in a Synthetic Pathway



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Caption: Amine protection as a strategic step in organic synthesis.

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References

- 1. Di-tert-butyl dicarbonate: Application, synthesis and toxicity_Chemicalbook [chemicalbook.com]
- 2. jk-sci.com [jk-sci.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
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